molecular formula C22H24N6O B2640623 N6-(3-methoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946320-93-0

N6-(3-methoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2640623
CAS No.: 946320-93-0
M. Wt: 388.475
InChI Key: GKOKFCGIPJAYIN-UHFFFAOYSA-N
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Description

N6-(3-Methoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • A 1-phenyl group at the pyrazole ring.
  • N4-(4-methylphenyl): A para-methyl-substituted phenyl group at the 4-position.
  • N6-(3-methoxypropyl): A methoxy-terminated propyl chain at the 6-position.

Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated anticancer activity, often acting as kinase inhibitors (e.g., EGFR, CDK) . The 4-methylphenyl and 3-methoxypropyl substituents likely modulate lipophilicity, solubility, and target binding.

Properties

IUPAC Name

6-N-(3-methoxypropyl)-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O/c1-16-9-11-17(12-10-16)25-20-19-15-24-28(18-7-4-3-5-8-18)21(19)27-22(26-20)23-13-6-14-29-2/h3-5,7-12,15H,6,13-14H2,1-2H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKOKFCGIPJAYIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCCOC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(3-methoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N6-(3-methoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of functional groups with the nucleophiles used .

Scientific Research Applications

N6-(3-methoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N6-(3-methoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Key structural analogs and their properties are summarized below:

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound ID N4 Substituent N6 Substituent Molecular Formula Molecular Weight Solubility (pH 7.4) Biological Activity
Target Compound 4-Methylphenyl 3-Methoxypropyl C22H24N6O* ~402.5* Not reported Anticancer (inferred)
3,4-Dimethylphenyl 3-Methoxypropyl C23H26N6O 402.50 Not reported Kinase inhibition
3-Chlorophenyl 3-Methoxypropyl C22H23ClN6O 422.91 Not reported Unspecified
Phenyl 3-Chloro-4-methoxyphenyl C20H18ClN6O 401.85 Not reported Potential EGFR inhibition
2H-1,3-Benzodioxol-5-yl 3-Methoxypropyl C22H22N6O3 430.45 Not reported Screening compound
3-Chloro-4-methylphenyl Ethyl C15H17ClN6 316.79 0.5 µg/mL Unspecified
(PR5-LL-CM01) 3,4-Dimethylphenyl 2-Dimethylaminoethyl C23H27N7 401.51 Not reported PRMT5 inhibitor

*Inferred based on structural similarity to .

N4 Modifications
  • 4-Methylphenyl (Target) : The para-methyl group enhances lipophilicity and may improve membrane permeability compared to unsubstituted phenyl groups.
  • 3-Chlorophenyl () : Electron-withdrawing Cl alters electronic properties, possibly enhancing hydrogen bonding with kinase active sites.
  • Benzodioxol-5-yl () : The bicyclic structure enhances π-π stacking, improving affinity for aromatic-rich kinase domains .
N6 Modifications
  • 3-Methoxypropyl (Target) : The methoxy group improves solubility compared to purely alkyl chains, while the propyl chain balances hydrophobicity.
  • 2-Dimethylaminoethyl (): The tertiary amine introduces positive charge at physiological pH, enhancing solubility and protein interaction .
  • Ethyl () : Shorter chain reduces steric hindrance but may limit hydrophobic interactions.

Solubility and Pharmacokinetics

  • The 3-methoxypropyl group in the target compound likely confers moderate solubility, intermediate between the hydrophilic 2-dimethylaminoethyl () and hydrophobic ethyl () groups.
  • Compound exhibits low aqueous solubility (0.5 µg/mL), suggesting that longer alkoxy chains (e.g., 3-methoxypropyl) are preferable for bioavailability .

Molecular Weight and Drug-Likeness

  • Most analogs fall within 316–430 Da, complying with Lipinski’s rules. The target compound (~402.5 Da) aligns with this range, suggesting favorable oral absorption .

Biological Activity

N6-(3-methoxypropyl)-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to a class of pyrazolo[3,4-d]pyrimidine derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The specific functional groups attached to the core significantly influence its pharmacological properties.

PropertyValue
Molecular FormulaC24H28N6O
Molecular Weight420.52 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • CK1 Inhibition : The compound has been studied as an inhibitor of casein kinase 1 (CK1), an enzyme implicated in various diseases including cancer and neurodegenerative disorders. Inhibition of CK1 can lead to altered cellular signaling pathways that may result in decreased proliferation of cancer cells .
  • EGFR Inhibition : Similar derivatives have shown promising results as epidermal growth factor receptor (EGFR) inhibitors. These compounds can block the signaling pathways that promote tumor growth and survival .

Biological Activity and Case Studies

Several studies have evaluated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives related to this compound:

  • Anti-Proliferative Activity : In vitro studies demonstrated that certain derivatives exhibit potent anti-proliferative effects against various cancer cell lines. For instance, compounds derived from this scaffold showed IC50 values in the low micromolar range against A549 (lung cancer) and HCT-116 (colon cancer) cell lines .
  • Cell Cycle Arrest and Apoptosis Induction : Research indicated that these compounds can induce apoptosis and arrest the cell cycle in specific phases (S and G2/M), which is crucial for their anti-cancer efficacy. Flow cytometric analyses revealed significant increases in pro-apoptotic markers .
  • Molecular Docking Studies : Computational studies have suggested that this compound has a favorable binding affinity for the ATP-binding site of EGFR, supporting its potential as an EGFR inhibitor .

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